molecular formula C10H21NO4 B12643516 1,8-Decanediol, 7-nitro-, (R*,R*)- CAS No. 138668-24-3

1,8-Decanediol, 7-nitro-, (R*,R*)-

Katalognummer: B12643516
CAS-Nummer: 138668-24-3
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: UTGBPRBRYVTSGJ-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Decanediol, 7-nitro-, (R,R)-** is a chemical compound with the molecular formula C10H21NO4 . It is a nitro-substituted diol, characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) on a decane backbone. The compound is chiral, with the (R*,R*)- configuration indicating the specific spatial arrangement of its atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,8-Decanediol, 7-nitro-, (R*,R*)- can be synthesized through a multi-step process involving the nitration of decanediol. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the decane backbone .

Industrial Production Methods: Industrial production of 1,8-Decanediol, 7-nitro-, (R*,R*)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1,8-Decanediol, 7-nitro-, (R*,R*)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1,8-Decanediol, 7-nitro-, (R*,R*)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,8-Decanediol, 7-nitro-, (R*,R*)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,8-Decanediol, 7-nitro-, (R*,R*)- is unique due to its specific nitro and hydroxyl group positions, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, influencing its interactions with other chiral molecules .

Eigenschaften

CAS-Nummer

138668-24-3

Molekularformel

C10H21NO4

Molekulargewicht

219.28 g/mol

IUPAC-Name

(7R,8R)-7-nitrodecane-1,8-diol

InChI

InChI=1S/C10H21NO4/c1-2-10(13)9(11(14)15)7-5-3-4-6-8-12/h9-10,12-13H,2-8H2,1H3/t9-,10-/m1/s1

InChI-Schlüssel

UTGBPRBRYVTSGJ-NXEZZACHSA-N

Isomerische SMILES

CC[C@H]([C@@H](CCCCCCO)[N+](=O)[O-])O

Kanonische SMILES

CCC(C(CCCCCCO)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.